molecular formula C9H10N2S2 B1667304 2-Ethylsulfanyl-benzothiazol-6-ylamine CAS No. 59813-89-7

2-Ethylsulfanyl-benzothiazol-6-ylamine

Cat. No. B1667304
CAS RN: 59813-89-7
M. Wt: 210.3 g/mol
InChI Key: TUMCWFMHZOUPDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethylsulfanyl-benzothiazol-6-ylamine is a chemical compound with the molecular formula C9H10N2S2 and a molecular weight of 210.32 . It is intended for research use only and not for diagnostic or therapeutic use .


Molecular Structure Analysis

The molecular structure of 2-Ethylsulfanyl-benzothiazol-6-ylamine can be represented by the SMILES notation: CCSC1=NC2=C (S1)C=C (C=C2)N .


Physical And Chemical Properties Analysis

The average mass of 2-Ethylsulfanyl-benzothiazol-6-ylamine is 210.319 Da and its monoisotopic mass is 210.028534 Da .

Scientific Research Applications

Corrosion Inhibition

2-Ethylsulfanyl-benzothiazol-6-ylamine derivatives have been studied for their effectiveness as corrosion inhibitors. For example, benzothiazole derivatives showed promising results in inhibiting steel corrosion in acidic solutions, demonstrating that they can be adsorbed onto surfaces through both physical and chemical means (Hu et al., 2016).

Synthesis and Modification

The compound has been involved in the synthesis of new derivatives, for instance, modified at the endo- and exocyclic nitrogen atoms with trifluoromethyl-containing heterocycles (Sokolov et al., 2017). Such modifications have implications for the development of new compounds with potential pharmaceutical applications.

Antibacterial and Antifungal Properties

Some derivatives of 2-Ethylsulfanyl-benzothiazol-6-ylamine have been synthesized and evaluated for their antibacterial and antifungal activities. These studies have found that certain compounds show considerable activity against various bacterial and fungal strains (Patel & Agravat, 2007).

Heat Shock Protein 90 Inhibition

Compounds containing the benzothiazole moiety, such as those derived from 2-Ethylsulfanyl-benzothiazol-6-ylamine, have been found to inhibit heat shock protein 90, a molecular chaperone involved in the folding and stabilization of several proteins implicated in cancer (Zhang et al., 2006).

Diuretic Activity

Research has also been conducted on the potential diuretic activity of benzothiazole derivatives. One study found a specific compound to exhibit significant diuretic activity in experimental rats, outperforming standard drugs in this category (Husain et al., 2016).

Safety And Hazards

Specific hazards arising from 2-Ethylsulfanyl-benzothiazol-6-ylamine are not available . It’s advised to wear self-contained breathing apparatus for firefighting if necessary .

properties

IUPAC Name

2-ethylsulfanyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2S2/c1-2-12-9-11-7-4-3-6(10)5-8(7)13-9/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUMCWFMHZOUPDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NC2=C(S1)C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70356485
Record name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethylsulfanyl-benzothiazol-6-ylamine

CAS RN

59813-89-7
Record name 2-Ethylsulfanyl-benzothiazol-6-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70356485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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